molecular formula C18H17ClN4O2S B2406566 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1226427-20-8

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2406566
CAS No.: 1226427-20-8
M. Wt: 388.87
InChI Key: UFRYYFRTEDRHLF-UHFFFAOYSA-N
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Description

2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a thiazole core linked to a 5-chloropyridinyl group and a 2-methoxybenzyl acetamide moiety, a structural architecture often associated with potent biological activity. Compounds within this class, particularly those containing the N-phenylthiazol-2-yl)acetamide scaffold, have been identified as promising scaffolds in anti-cancer agent discovery . Research on analogous molecules indicates potential utility in investigating new pathways for overcoming drug resistance in various cancers, including melanoma, pancreatic cancer, and leukemia . The mechanism of action for related structures has been shown to involve the induction of programmed cell death through concurrent apoptosis and autophagy . Furthermore, the presence of the thiazole ring is a common feature in many bioactive molecules and is frequently explored for its herbicidal, anti-mycobacterial, and anti-inflammatory properties, highlighting the versatility of this chemotype in drug discovery . This product is intended for research purposes, such as in vitro screening, mechanism of action studies, and as a lead compound for the synthesis and optimization of novel bioactive molecules. It is supplied with comprehensive analytical data to ensure identity and purity. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-25-15-5-3-2-4-12(15)9-21-17(24)8-14-11-26-18(22-14)23-16-7-6-13(19)10-20-16/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRYYFRTEDRHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide typically involves several steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 5-chloropyridine-2-carboxylic acid under dehydrating conditions.

    Amidation Reaction: The intermediate product is then subjected to an amidation reaction with 2-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The thiazole ring is particularly important as it has been shown to enhance cytotoxic effects against various cancer cell lines. Studies suggest that this compound may target specific pathways involved in tumor growth and survival, potentially leading to the development of new anticancer therapies .

Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar thiazole derivatives have been documented to possess antibacterial and antifungal properties. Ongoing studies are exploring its efficacy against a range of pathogens, which could lead to novel antimicrobial agents .

Enzyme Inhibition
This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its interaction with enzymes such as factor Xa has been studied for potential anticoagulant applications. Understanding these interactions is crucial for developing targeted therapies that can modulate enzyme activity effectively .

Biological Research

Mechanistic Studies
In biological studies, the compound is utilized to understand enzyme mechanisms and metabolic pathways. Its ability to bind to various biological targets makes it a valuable tool for elucidating biochemical processes and developing assays for drug discovery .

Pharmacological Research
The pharmacological profile of this compound is being investigated to determine its safety and efficacy in vivo. Preliminary studies suggest that it may exhibit favorable pharmacokinetic properties, making it suitable for further development as a therapeutic agent .

Industrial Applications

Synthesis of Complex Molecules
In the field of organic synthesis, 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide serves as an intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties .

Quality Control in Manufacturing
The compound's synthesis involves rigorous quality control measures to ensure consistency and safety in industrial applications. Techniques such as chromatography and crystallization are employed to purify the product, which is critical for maintaining high standards in pharmaceutical production .

Mechanism of Action

The mechanism of action of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Compound Name Thiazole Substituent Acetamide Side Chain Key Properties/Activity Reference ID
Target Compound 2-((5-Chloropyridin-2-yl)amino) N-(2-methoxybenzyl) Potential kinase inhibition
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide 4-Phenyl N-H (unsubstituted) Antimicrobial activity
2-(4-Hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide Unsubstituted thiazole 4-Hydroxypiperidin-1-yl Enhanced solubility
N-(4-Phenyl-2-thiazolyl)acetamide 4-Phenyl N-H (unsubstituted) Synthetic intermediate
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-Dimethylpyrimidin-2-ylsulfanyl N-(4-methylpyridin-2-yl) Crystallographically characterized

Key Observations :

  • The 5-chloropyridinyl group in the target compound distinguishes it from phenyl or pyrimidinyl substituents in analogs, likely enhancing π-π stacking and hydrogen-bonding interactions in biological systems .

Acetamide Side Chain Modifications

  • N-(2-Methoxybenzyl) vs. Sulfonamido Groups :
    • The target compound’s acetamide is simpler than sulfonamido derivatives (e.g., N-(5-sulfamoyloxazol-2-yl)benzamide in ), which may reduce metabolic instability but limit hydrogen-bonding diversity .
  • Comparison with Pyridinylcarboxamides :
    • Thiazole carboxamides () replace the acetamide with a carboxamide, altering electronic properties and binding modes. The acetamide’s carbonyl in the target compound may engage in stronger dipole interactions .

Biological Activity

The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide represents a novel class of thiazole derivatives with potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its medicinal applications.

Structural Features

The molecular formula of this compound is C16H16ClN3OSC_{16}H_{16}ClN_3OS, with a molecular weight of approximately 335.83 g/mol. The structure includes:

  • A thiazole ring , which is known for its diverse biological activities.
  • A chlorinated pyridine moiety , enhancing its potential for enzyme interaction.
  • An acetanilide group , which often contributes to pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from 5-chloropyridin-2-amine. The process includes:

  • Formation of the thiazole ring.
  • Coupling with the methoxybenzyl acetamide through amide bond formation.
  • Utilization of reagents such as thionyl chloride and bases like triethylamine under controlled conditions to optimize yield and purity.

Antimicrobial Activity

Research has indicated that similar thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with thiazole structures have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.

Anticancer Properties

Thiazole derivatives are also investigated for their anticancer potential. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. The presence of the chlorinated pyridine may enhance interaction with cellular targets involved in cancer progression.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes. For example, related compounds have shown IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib, indicating a promising therapeutic profile.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of COX enzymes

Case Studies

  • Anticancer Study : A study involving a series of thiazole derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 20 µM.
  • Anti-inflammatory Research : In an animal model of inflammation, a related compound showed a reduction in paw edema comparable to indomethacin, suggesting that the thiazole structure contributes to anti-inflammatory efficacy through COX inhibition.

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of the thiazole and pyridine moieties. A standard route includes:

  • Step 1: Reacting 5-chloro-2-aminopyridine with a thiazole precursor (e.g., 2-bromo-4-thiazolecarboxaldehyde) to form the thiazole-pyridine core via nucleophilic substitution .
  • Step 2: N-Acylation of the thiazole nitrogen with chloroacetamide derivatives in the presence of a base (e.g., NaH or Et3_3N) in anhydrous THF or DCM .
  • Step 3: Coupling the intermediate with 2-methoxybenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the final acetamide .
    Characterization relies on 1^1H/13^13C NMR, IR, and mass spectrometry to confirm regioselectivity and purity .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

  • Growing crystals via slow evaporation in solvents like DMSO/EtOH mixtures .
  • Data collection using a diffractometer (Mo-Kα or Cu-Kα radiation).
  • Structure solution with SHELXS/SHELXD for phase determination and SHELXL for refinement, which handles anisotropic displacement parameters and hydrogen bonding networks .
  • Validation using PLATON to check for twinning, disorder, and hydrogen-bond geometry .

Basic: What in vitro assays are recommended to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition: Use kinase assays (e.g., Src or CDK9) with ATP-Glo™ or radiometric 32^{32}P-ATP incorporation to measure IC50_{50} values .
  • Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
  • Binding Affinity: Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interaction .

Advanced: How can synthetic yield be optimized for the thiazole-acetamide coupling step?

Methodological Answer:

  • Solvent Optimization: Replace THF with DMF or DMA to enhance solubility of intermediates .
  • Catalyst Screening: Use DMAP or Pd-based catalysts to accelerate coupling kinetics .
  • Temperature Control: Perform reactions under microwave irradiation (80–120°C) to reduce side products .
  • Workup Strategies: Employ column chromatography with gradient elution (hexane/EtOAc → DCM/MeOH) to isolate pure product .

Advanced: How to resolve contradictions in NMR data due to tautomerism or rotameric forms?

Methodological Answer:

  • Variable Temperature NMR: Conduct experiments at 25–60°C to observe dynamic exchange broadening and identify tautomeric equilibria .
  • 2D Techniques: Use 1^1H-13^13C HSQC and NOESY to assign overlapping signals and confirm spatial proximity of protons .
  • Computational Modeling: Compare experimental 1^1H shifts with DFT-calculated chemical shifts (e.g., using Gaussian) to validate proposed structures .

Advanced: What strategies improve selectivity for kinase targets (e.g., CDK9 vs. Src)?

Methodological Answer:

  • Substituent Engineering: Replace the 2-methoxybenzyl group with bulkier substituents (e.g., 2-naphthylmethyl) to exploit hydrophobic pockets in CDK9 .
  • Molecular Dynamics (MD) Simulations: Simulate binding poses to identify residues critical for selectivity (e.g., hinge region interactions) .
  • Alanine Scanning Mutagenesis: Validate key binding residues in kinase domains to guide SAR .

Advanced: What computational approaches are used for target identification and binding mode prediction?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Glide to screen against kinase libraries, focusing on ATP-binding pockets .
  • Pharmacophore Modeling: Generate 3D pharmacophores (e.g., hydrogen-bond acceptors near the thiazole ring) to prioritize analogs .
  • Free Energy Perturbation (FEP): Calculate relative binding affinities for substituent modifications (e.g., chloro vs. methoxy groups) .

Advanced: How to assess stability under physiological conditions (pH, temperature)?

Methodological Answer:

  • Forced Degradation Studies: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
  • Thermogravimetric Analysis (TGA): Determine thermal stability up to 300°C to guide storage conditions .
  • Light Exposure Tests: Use ICH Q1B guidelines to evaluate photostability under UV/visible light .

Advanced: How to address crystallographic disorder in XRD analysis?

Methodological Answer:

  • Twinning Refinement: In SHELXL , apply TWIN/BASF commands to model overlapping lattices .
  • Disordered Solvent Masking: Use SQUEEZE in PLATON to remove diffuse solvent contributions .
  • Harmonic Restraints: Apply ADPs (anisotropic displacement parameters) to disordered atoms to improve refinement convergence .

Advanced: How to develop quantitative SAR models for this compound class?

Methodological Answer:

  • Descriptor Selection: Calculate electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters using Dragon or MOE .
  • Machine Learning: Train random forest or SVM models on bioactivity datasets to predict IC50_{50} values .
  • Free-Wilson Analysis: Decompose activity contributions of individual substituents (e.g., 5-chloropyridinyl vs. methoxybenzyl) .

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